molecular formula C14H10F6N2O B164774 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] CAS No. 133532-74-8

3,3'-Oxybis[5-(trifluoromethyl)benzenamine]

Cat. No.: B164774
CAS No.: 133532-74-8
M. Wt: 336.23 g/mol
InChI Key: MJNXYRHZDBJIHR-UHFFFAOYSA-N
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Description

3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is an organic compound characterized by the presence of trifluoromethyl groups and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] typically involves the reaction of 3-amino-5-(trifluoromethyl)phenol with 3,5-bis(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,3'-Oxybis[5-(trifluoromethyl)benzenamine] can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino functionalities.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

3,3'-Oxybis[5-(trifluoromethyl)benzenamine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-[3-amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)7-1-9(21)5-11(3-7)23-12-4-8(14(18,19)20)2-10(22)6-12/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXYRHZDBJIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)OC2=CC(=CC(=C2)N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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